molecular formula C16H27ClN6O2 B15349636 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol CAS No. 6961-30-4

2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol

Cat. No.: B15349636
CAS No.: 6961-30-4
M. Wt: 370.9 g/mol
InChI Key: YOBPZQKKOVTXEJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a chlorine atom at position 4 and two piperazine rings at positions 2 and 4.

The hydroxyethyl groups enhance solubility, a critical factor for bioavailability in drug candidates.

Properties

CAS No.

6961-30-4

Molecular Formula

C16H27ClN6O2

Molecular Weight

370.9 g/mol

IUPAC Name

2-[4-[6-chloro-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C16H27ClN6O2/c17-14-13-15(22-5-1-20(2-6-22)9-11-24)19-16(18-14)23-7-3-21(4-8-23)10-12-25/h13,24-25H,1-12H2

InChI Key

YOBPZQKKOVTXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=NC(=N2)N3CCN(CC3)CCO)Cl

Origin of Product

United States

Biological Activity

The compound 2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN8O3SC_{22}H_{25}ClN_{8}O_{3}S with a molecular weight of 517.01 g/mol. The structure features a piperazine ring, which is known for its role in various biological activities, including inhibition of enzymes and interaction with neurotransmitter systems.

PropertyValue
Molecular FormulaC22H25ClN8O3S
Molecular Weight517.01 g/mol
SMILESCC1=NC(N2CCN(CC2)CCO)=CC(N(N=O)C3=NC=C(S3)C(NC4=C(C=CC=C4Cl)C)=O)=N1
InChIInChI=1S/C22H25ClN8O3S/c1-14-4-3-5-16(23)20(14)27-21(33)17-13-24-22(35-17)31(28-34)19-12-18(25-15(2)26-19)30-8-6-29(7-9-30)10-11-32/h3-5,12-13,32H,6-11H2,1-2H3,(H,27,33)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .
  • Antimicrobial Activity : Recent studies indicate that piperazine derivatives can act as bacterial efflux pump inhibitors. Specifically, they have shown efficacy against multidrug-resistant strains of bacteria by inhibiting the AcrA/AcrB/TolC efflux system in Gram-negative bacteria like E. coli. .
  • Kinase Inhibition : Some derivatives exhibit inhibitory activity against various kinases involved in cancer pathways. This suggests potential applications in oncology as targeted therapies against tumors with dysregulated kinase activity .

Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound and similar piperazine derivatives:

Case Study 1: Neuroprotective Effects

A study demonstrated that compounds with a similar structure could protect neuronal cells from oxidative stress-induced apoptosis by modulating mitochondrial pathways and reducing reactive oxygen species (ROS) production .

Case Study 2: Antimicrobial Efficacy

Research showed that the compound effectively reverses antibiotic resistance in E. coli by inhibiting the AcrAB-TolC efflux pump, thereby restoring the efficacy of commonly used antibiotics against resistant strains .

Comparison with Similar Compounds

Structural Analog 1: 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

  • Structure: Replaces the chlorine atom and one piperazine-hydroxyethyl group with an amino and methyl group on the pyrimidine ring.
  • Molecular Formula : C₁₁H₁₉N₅O
  • Molecular Weight : 237.16 g/mol
  • The amino group may enhance hydrogen-bonding interactions .

Structural Analog 2: 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol

  • Structure : Pyridazine replaces pyrimidine, with a hydroxymethyl substituent.
  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol
  • Key Differences : The pyridazine core alters aromaticity and electron distribution compared to pyrimidine, which may influence π-π stacking interactions in biological systems. The hydroxymethyl group offers distinct hydrogen-bonding geometry .

Structural Analog 3: (1R)-1-[4-[4-[2-(2-Hydroxyethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]ethanol

  • Structure : Features dual pyrimidine rings with hydroxyethyl-piperazine linkages.
  • Biological Activity : IC₅₀ = 40.0 µM against sorbitol dehydrogenase (SDH), indicating moderate enzyme inhibition.
  • Key Differences: The additional pyrimidine ring increases molecular rigidity and may enhance target selectivity compared to the monocyclic parent compound .

Structural Analog 4: Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines

  • Structure : Quinazoline core replaces pyrimidine, with chlorine and piperazine substituents.
  • Applications : Demonstrated anticonvulsant activity in rodent models, suggesting CNS penetration.
  • Key Differences : Quinazoline’s larger aromatic system may improve blood-brain barrier permeability but reduce aqueous solubility compared to pyrimidine derivatives .

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Analog 1 Analog 3
Molecular Weight ~450 g/mol (estimated) 237.16 g/mol 342.34 g/mol
Hydrogen Bond Donors 2 (hydroxyethyl groups) 2 2
LogP (Predicted) ~1.5 (moderate lipophilicity) ~0.8 ~1.2
Biological Activity Not reported Not reported IC₅₀ = 40.0 µM (SDH)

Key Observations :

  • Piperazine Flexibility : Dual piperazine rings in the target compound and Analog 3 may allow for multi-site binding, but could also increase metabolic instability .
  • Heterocyclic Core : Pyrimidine (target compound) vs. pyridazine (Analog 2) vs. quinazoline (Analog 4) alters electron density and steric profile, impacting target selectivity .

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